Picrolonic acid
Overview
Description
Picrolonic acid, also known as 1-p-nitrophenyl-3-methyl-4-nitro-5-pyrazolone, is a chemical compound that has been studied for various applications, including its use as a catalyst and in the detection of nitroexplosive substances. It has been shown to form crystalline salts with monoamino acids and has been used in the extraction of metal ions .
Synthesis Analysis
The synthesis of picrolonic acid is not directly described in the provided papers, but its application in synthesis is evident. For instance, it has been used as a catalyst in the formation of spiro[indole-3,2'-pyrrole] compounds, where it facilitates a pseudo five-component reaction, leading to densely functionalized spiro compounds . Additionally, picrolonic acid has been used in the Pictet–Spengler approach to synthesize pyrrolo- and indolo[1,2-a]quinoxalines, although a different acid was used as the catalyst in this particular study .
Molecular Structure Analysis
The molecular structure of picrolonic acid allows it to interact with various substrates and ions. Its nitro groups and the pyrazolone ring contribute to its reactivity. For example, the structure of picrolonic acid enables it to form a synergistic mixture with benzo-15-crown-5 for the extraction of lanthanide(III) ions, where the composition of the extracted species has been determined as M(PA)3·nB15C5 .
Chemical Reactions Analysis
Picrolonic acid participates in chemical reactions primarily as a catalyst and as a reactant in the formation of complexes. It has been shown to catalyze the formation of spiro compounds and to form complexes with divalent metal ions, which have been analyzed using thermal methods . The formation of picrolonates with alkaloids and amino acids also highlights its reactivity with nitrogen-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of picrolonic acid and its derivatives have been explored in several studies. For instance, its ability to form crystalline salts with amino acids has been documented, with details on the solubility and melting points of these picrolonates . The thermal stability of picrolonic acid complexes with divalent metal ions has been studied using thermogravimetric (TG) and differential scanning calorimetry (DSC) analysis . Moreover, picrolonic acid has been used in the ultrasensitive detection of picric acid, demonstrating its selectivity and sensitivity in aqueous media and on solid supports .
Scientific Research Applications
1. Alkaloid Precipitation
Picrolonic acid is known for its ability to precipitate alkaloids, a property explored in early 20th-century research. It was found effective in forming salts with various monoamino acids obtained on hydrolysis of proteins, indicating its potential in biochemical applications (Warren & Weiss, 1907); (Levene & Van Slyke, 1912).
2. Extraction Studies
Picrolonic acid has been used in extraction studies of various metal ions, demonstrating its utility in inorganic and analytical chemistry. For example, it was effective in extracting Eu(III) and Tm(III) from buffer solutions, showing the potential for use in separation and purification processes (Ali, 2004).
3. Polarographic Analysis
In the mid-20th century, picrolonic acid was employed in indirect polarographic determination methods, such as for calcium, indicating its role in analytical techniques (Breyer & Mcphillips, 1953).
4. Thermal Analysis of Metal Complexes
The thermal stability of divalent transition metal ion complexes with picrolonic acid was studied using thermogravimetric and differential scanning calorimetry analysis. This research highlights the application of picrolonic acid in studying the thermal properties of metal complexes (D’ascenzo et al., 1989).
5. Spectrophotometric Analysis
Picrolonic acid's interaction with alkaloids has been exploited in spectrophotometric assays, indicating its usefulness in pharmaceutical analysis. This method demonstrates its capacity to be a sensitive analytical tool for various alkaloids in pharmaceutical preparations (Taha & Gomaa, 1976).
6. Photocatalytic Degradation Studies
Picrolonic acid has been a subject in studies of photocatalytic degradation, particularly on zinc oxide powder. This research contributes to understanding the photocatalytic properties of substances and their environmental impacts (Vora et al., 2005).
7. Chemical Sensor Applications
Picrolonic acid has been used in the development of optical chemical sensors, especially in the pharmaceutical analysis, demonstrating its potential in sensor technology (Wang et al., 1997).
8. Antimutagenic Activity Studies
Research on the antimutagenic activities of extracts from anticancer drugs in Chinese medicine involved picrolonic acid. This signifies its potential use in evaluating the antimutagenic properties of various substances (Lee & Lin, 1988).
Safety And Hazards
When handling Picrolonic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFUUSPKWADLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862175 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
Record name | Picrolonic acid | |
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Product Name |
Picrolonic acid | |
CAS RN |
550-74-3 | |
Record name | Picrolonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Picrolonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picrolonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5049 | |
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Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.170 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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